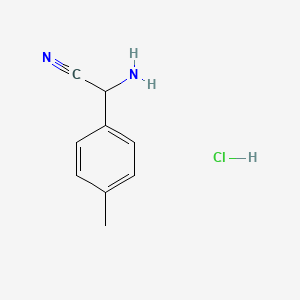

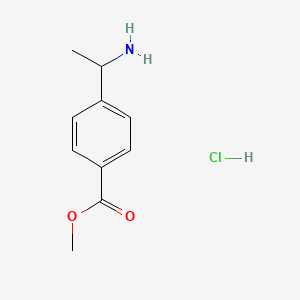

Amino(4-methylphenyl)acetonitrile hydrochloride

Übersicht

Beschreibung

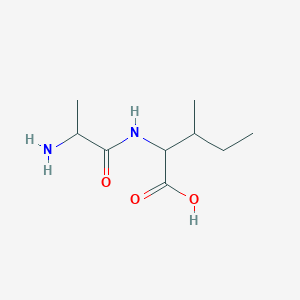

Amino(4-methylphenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . It is commonly used in scientific research.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, it’s worth noting that similar compounds like aminoacetonitrile can undergo reactions such as hydrolysis to give glycine . They can also be useful in the synthesis of diverse nitrogen-containing heterocycles .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 257.6±28.0 °C and a predicted density of 1.072±0.06 g/cm3 . Its pKa is predicted to be 5.19±0.10 .Wissenschaftliche Forschungsanwendungen

Hydrophilic Interaction Chromatography (HILIC)

- Application : Hydrophilic interaction chromatography (HILIC) is utilized for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, drugs, and metabolites. Highly organic mobile phases enhance ionization in mass spectrometry, increasing the technique's popularity for analyzing polar compounds. Various columns, including those with amino functionalities, are employed for separations, indicating the relevance of amino-containing compounds in chromatographic methods (Jandera, 2011).

Advanced Oxidation Processes

- Application : Advanced Oxidation Processes (AOPs) are used for degrading recalcitrant compounds in water, such as pharmaceuticals, demonstrating the environmental relevance of chemical degradation studies. AOPs generate various by-products and pathways, emphasizing the importance of understanding chemical transformations in environmental contexts (Qutob et al., 2022).

Toxicity and Mutagenicity Studies

- Application : Research on the toxicology and mutagenicity of herbicides like 2,4-D offers insights into the environmental impact and safety evaluations of chemical compounds. This highlights the significance of assessing the toxicological profiles of chemicals, including those related to Amino(4-methylphenyl)acetonitrile hydrochloride (Zuanazzi et al., 2020).

Cancer Therapy Research

- Application : The study of compounds such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) in cancer therapy illustrates the potential medicinal applications of amino-containing compounds. FTY720 demonstrates preclinical antitumor efficacy through both S1PR-dependent and independent mechanisms, suggesting a pathway for researching similar compounds in therapeutic contexts (Zhang et al., 2013).

Psychiatric Disorder Treatments

- Application : The exploration of N-acetylcysteine (NAC) in treating psychiatric disorders by modulating neurotropic, glutamatergic, and inflammatory pathways indicates the therapeutic relevance of amino acid derivatives in neuropsychiatry. This example underscores the potential for compounds like this compound to be studied for similar neuromodulatory effects (Dean et al., 2011).

Eigenschaften

IUPAC Name |

2-amino-2-(4-methylphenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBPUAYGVDNXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3307863.png)

![Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride](/img/structure/B3307916.png)